molecular formula C19H19NO5 B572123 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid CAS No. 1217768-32-5

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

Cat. No. B572123
M. Wt: 341.363
InChI Key: FMHKZVWJLHODIG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Homologation

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid, commonly protected as Fmoc, is extensively used in peptide synthesis. The Arndt-Eistert homologation method has been applied to Fmoc-protected α-amino acids to produce enantiomerically pure Fmoc-protected β-amino acids. This process allows for the direct homologation of commercially available Fmoc α-amino acids, achieving high yields and enantiomeric purity in just two steps (Ellmerer-Müller et al., 1998).

Solid-Phase Synthesis

The utility of Fmoc-protected β2-homoamino acids in solid-phase syntheses of β-peptides has been demonstrated through the preparation of Fmoc-β2hXaa-OH derivatives. A key step involves the diastereoselective amidomethylation of corresponding Ti-enolates, leading to yields of 60–70% with diastereoselectivities of over 90%. This method is suitable for large-scale preparations and has been thoroughly characterized, highlighting its importance in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembly and Material Science

Fmoc-modified aliphatic amino acids have been studied for their self-assembling properties, demonstrating the formation of complex structures such as flower-like and fibrous morphologies. These self-assembled structures, influenced by concentration and temperature, have potential applications in material science and nanotechnology. The controlled morphological changes observed in these structures open new avenues for the design of novel self-assembled architectures (Gour et al., 2021).

Photophysics and Bioimaging

The linear and nonlinear photophysics of water-soluble fluorene derivatives have been explored, particularly their applications in two-photon fluorescence microscopy (2PFM) for bioimaging. These studies reveal the potential of such compounds in integrin-targeted imaging, contributing to our understanding of cellular processes and the development of diagnostic tools (Morales et al., 2010).

properties

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-10-12(18(22)23)9-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHKZVWJLHODIG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(hydroxymethyl)propanoic acid

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